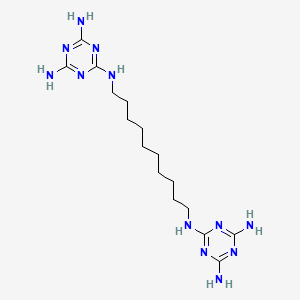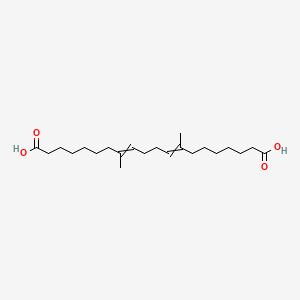
8,13-Dimethylicosa-8,12-dienedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,13-Dimethylicosa-8,12-dienedioic acid is a chemical compound with the molecular formula C22H38O4. It is characterized by the presence of two carboxylic acid groups and multiple double bonds within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,13-Dimethylicosa-8,12-dienedioic acid typically involves the use of organic synthesis techniques. One common method includes the reaction of appropriate alkenes with carboxylic acid derivatives under controlled conditions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
8,13-Dimethylicosa-8,12-dienedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the double bonds into single bonds, altering the compound’s structure and properties.
Substitution: The carboxylic acid groups can participate in substitution reactions, leading to the formation of esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like alcohols, amines, and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alcohols .
Scientific Research Applications
8,13-Dimethylicosa-8,12-dienedioic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives may have biological activity, making it useful in the study of biochemical pathways and drug development.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 8,13-Dimethylicosa-8,12-dienedioic acid involves its interaction with specific molecular targets and pathways. The compound’s carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. Additionally, the double bonds within the molecule may participate in electron transfer reactions, influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
8,12-Eicosadienedioic acid: Similar in structure but lacks the methyl groups at positions 8 and 13.
7,12-Dimethyl-7,11-octadecadiene-1,18-dicarboxylic acid: Another related compound with a different carbon chain length and double bond positions.
Uniqueness
8,13-Dimethylicosa-8,12-dienedioic acid is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various applications in research and industry .
Properties
CAS No. |
78059-14-0 |
|---|---|
Molecular Formula |
C22H38O4 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
8,13-dimethylicosa-8,12-dienedioic acid |
InChI |
InChI=1S/C22H38O4/c1-19(13-7-3-5-9-17-21(23)24)15-11-12-16-20(2)14-8-4-6-10-18-22(25)26/h15-16H,3-14,17-18H2,1-2H3,(H,23,24)(H,25,26) |
InChI Key |
VNXKEQYMBSFLJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC=C(C)CCCCCCC(=O)O)CCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




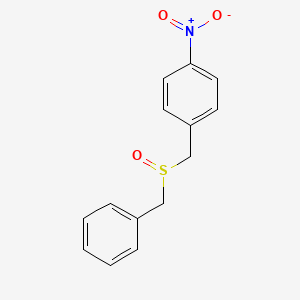

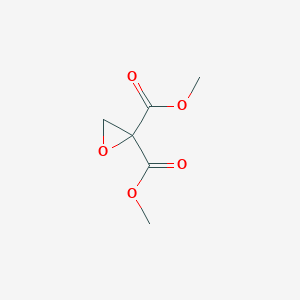

![4-[2-(4-Methoxyphenyl)ethenyl]pyridazine](/img/structure/B14443843.png)
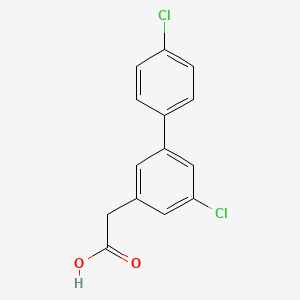
![1-(2-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]urea](/img/structure/B14443848.png)
![4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]-2-methoxyphenol](/img/structure/B14443851.png)

![Acetic acid;1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-ol](/img/structure/B14443860.png)
